![molecular formula C13H14N2 B1295874 N-[1-(吡啶-2-基)乙基]苯胺 CAS No. 6312-11-4](/img/structure/B1295874.png)

N-[1-(吡啶-2-基)乙基]苯胺

描述

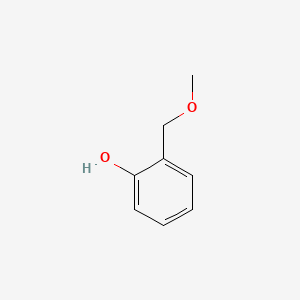

The compound N-[1-(pyridin-2-yl)ethyl]aniline is a nitrogen-containing aromatic molecule that is of interest in various chemical research areas. It is related to several compounds that have been synthesized and studied for their coordination chemistry, structural properties, and potential applications in materials science and catalysis.

Synthesis Analysis

The synthesis of related ligands, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, involves multicomponent reactions that are applicable to a wide library of similar structures . Another method for synthesizing related compounds, such as N-(2-pyridylmethylene) aniline, uses a mixture of 2-pyridinemethanol, aniline, and nitrobenzene heated in the presence of potassium hydroxide . These methods highlight the versatility and adaptability of synthetic approaches to create a variety of aniline derivatives with pyridinyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using various techniques. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was determined using X-ray diffraction, FT-IR, NMR, and mass spectroscopy . The structural analysis of these compounds is crucial for understanding their coordination behavior and potential applications in materials science.

Chemical Reactions Analysis

The reactivity of these compounds is demonstrated by their ability to form coordination complexes with various metals. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline forms metal complexes with copper, cobalt, and manganese, resulting in diverse structures such as discrete complexes, dimers, and coordination polymers . Palladium(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives have been synthesized and shown to catalyze the polymerization of methyl methacrylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and the nature of their coordination with metal ions. The flexibility of the ligand in forming various topologies with different metal ions affects the properties of the resulting materials, such as their potential for guest exchange and storage capabilities . The catalytic activity of palladium complexes containing these ligands is also a significant property, with implications for industrial polymerization processes .

科学研究应用

非线性光学(NLO)应用:N,N-二甲基-4-[(E)-2-(吡啶-4-基)乙烯基]苯胺,与N-[1-(吡啶-2-基)乙基]苯胺相关的化合物,已经合成并研究其在NLO应用中的潜力。研究重点放在影响极性晶体形成以及其在广泛光谱范围内的稳定性和透明度的因素上 (Draguta et al., 2015)。

核磁共振(NMR)光谱中的化学位移分析:对4-取代N-[1-(吡啶-3-和-4-基)乙烯基]苯胺进行了研究,这些化合物与N-[1-(吡啶-2-基)乙基]苯胺密切相关,以了解13C NMR中取代基诱导的化学位移。这些分析有助于阐明电子取代基对分子构象和结构的影响 (Rančić et al., 2014)。

晶体结构分析:对4-氯-N-(1-(吡啶-2-基)乙基)苯胺的晶体结构进行了表征,该化合物与N-[1-(吡啶-2-基)乙基]苯胺具有类似结构。这为理解分子排列和在材料科学中的潜在应用提供了宝贵信息 (Adeleke & Omondi, 2022)。

催化和化学反应:研究表明,与N-[1-(吡啶-2-基)乙基]苯胺密切相关的2-(吡啶-2-基)苯胺可以作为铜醋酸盐介导的C-H胺化反应中的定向基。这一发现对合成化学和新催化过程的发展具有重要意义 (Zhao et al., 2017)。

新型配合物的合成:还对含吡啶基亚胺配体的新型阳离子η3-甲基丙烯基钯配合物的合成进行了研究,包括N-[1-(吡啶-2-基)乙基]苯胺的变体。这些配合物在有机金属化学和催化中具有潜在应用 (Dridi et al., 2014)。

光物理学和电致发光应用:涉及N,N-二(3-(吡啶-2-基)苯基)苯胺的研究,这是一种结构类似于N-[1-(吡啶-2-基)乙基]苯胺的化合物,探讨了其在发光铂配合物开发中的应用。这些配合物在光电子学和有机发光二极管(OLEDs)中具有潜在应用 (Vezzu et al., 2010)。

未来方向

Pyridine derivatives, including “N-[1-(pyridin-2-yl)ethyl]aniline”, have potential applications in various fields due to their unique chemical properties . They are of special interest in medicinal chemistry due to their solubility and the possibility of improving water solubility in pharmaceutically potential molecules . Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

属性

IUPAC Name |

N-(1-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPFEBBTYKNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(pyridin-2-yl)ethyl]aniline | |

CAS RN |

6312-11-4 | |

| Record name | NSC42669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)